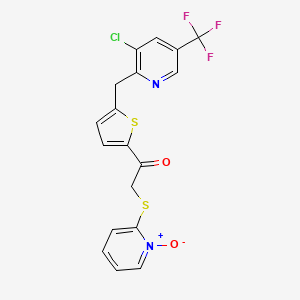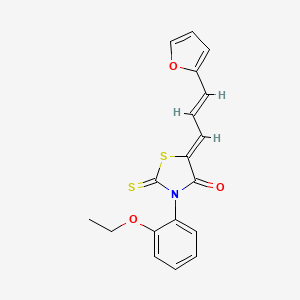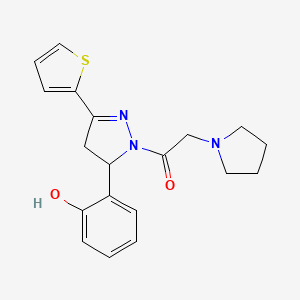
6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be related to a family of compounds with various biological activities. The structure suggests the presence of a quinazoline dione core, substituted with a fluorine atom and a piperidine ring linked to a methoxy-indole moiety. This type of compound could potentially exhibit interesting pharmacological properties, such as fluorescence or hypotensive activity, as suggested by the related compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multiple steps, including the formation of the quinazoline ring system and subsequent functionalization. For instance, the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone involved a series of reactions such as tert-butoxy carbonyl removal, methylation, nitration, reduction, and Niementowski cyclization, achieving an overall yield of 56% . Similarly, the synthesis of fluorine-substituted quinazoline derivatives described in another study involved key steps like regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized using techniques such as IR, NMR, LC-MS, and X-ray diffraction . These methods can confirm the presence of specific functional groups, the overall molecular conformation, and the crystal system of the compound. For example, the piperidine and morpholine rings in related compounds have been found to adopt a chair conformation, with other parts of the molecule being planar . Such detailed structural analysis is crucial for understanding the compound's potential interactions and activity.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitution and decarboxylation, as seen in the photochemistry of ciprofloxacin, a related compound . The presence of a fluorine atom can influence the reactivity, as fluorine can be substituted by hydroxyl groups under certain conditions, or it can undergo reductive defluorination, especially in the presence of reagents like sodium sulfite . These reactions can significantly alter the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and fluorescence, are important for their practical applications. For instance, the novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range and is highly stable against light and heat . The solubility of fluorine-substituted quinazoline derivatives can exceed 50 mg/ml in water or PBS buffer, which is beneficial for biological studies . These properties are essential for the use of such compounds as fluorescent labeling reagents or in pharmacological applications.
科学的研究の応用
Anticancer Activity
- N-substituted indole derivatives, including compounds structurally related to 6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, exhibit potential anticancer activity. They have been tested against human breast cancer cell lines, showing notable effectiveness in inhibiting the topoisomerase-I enzyme, critical in cancer cell proliferation (Kumar & Sharma, 2022).
Cytotoxicity Evaluation
- Derivatives of this compound have been evaluated for cytotoxicity against a full panel of 60 human tumor cell lines. These studies provide insights into the potential utility of these compounds in cancer therapy (Gürsoy & Karalı, 2003).
HIV-1 Attachment Inhibition
- Certain indole-based derivatives, including those structurally similar to the specified compound, have been identified as potent inhibitors of HIV-1 attachment. This is particularly significant in the context of interfering with the interaction of viral gp120 with the CD4 receptor on host cells (Wang et al., 2009).
Hypotensive Agents
- The compound and its derivatives have been studied for their hypotensive activities, showing significant effects in relaxing blood vessels. These findings suggest potential applications in the treatment of hypertension (Eguchi et al., 1991).
Synthesis and Characterization
- The synthesis process of similar compounds has been explored, providing valuable information on the chemical properties and potential applications in various therapeutic areas (Tran et al., 2005).
Antimicrobial Activity
- Novel derivatives of this compound have been synthesized and characterized for their anti-inflammatory and antimicrobial activities. These properties suggest potential uses in treating infections and inflammation-related conditions (Rathod et al., 2008).
Comparison with Fluoroquinolones
- The compound's activities have been compared with fluoroquinolone-like derivatives, especially in the context of antimicrobial properties and potential dual-targeting agents against bacterial infections (Oppegard et al., 2010).
特性
IUPAC Name |
6-fluoro-3-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-32-16-4-2-13-10-20(25-19(13)12-16)22(30)27-8-6-15(7-9-27)28-21(29)17-11-14(24)3-5-18(17)26-23(28)31/h2-5,10-12,15,25H,6-9H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNUABXKQDBKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CC(=C5)F)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)
![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)
![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)
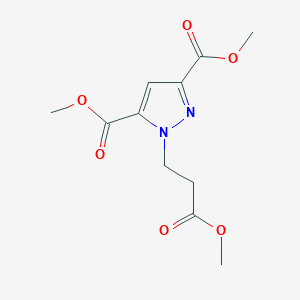
![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)
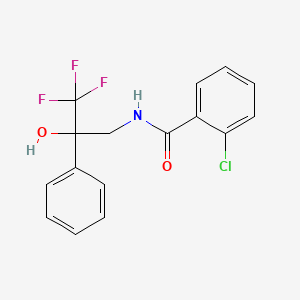
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)
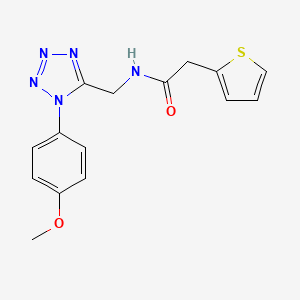
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)
